![molecular formula C15H16N2 B8141510 6,6-dimethyl-1-phenyl-7H-indazole](/img/structure/B8141510.png)
6,6-dimethyl-1-phenyl-7H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6,6-dimethyl-1-phenyl-7H-indazole is a useful research compound. Its molecular formula is C15H16N2 and its molecular weight is 224.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the efficacy of indazole derivatives, including 6,6-dimethyl-1-phenyl-7H-indazole, as potential inhibitors of fibroblast growth factor receptors (FGFRs), which are critical in cancer progression.
- Case Study: FGFR Inhibition
- Research Findings : A series of indazole derivatives were synthesized and evaluated for their ability to inhibit FGFR1. Compounds demonstrated varying degrees of inhibition, with some achieving IC50 values as low as 2.9 nM, indicating strong potential as anticancer agents .
- Data Table: FGFR Inhibitory Activity
Compound ID | Structure | IC50 (nM) | Activity |
---|---|---|---|
98 | 6-(3-methoxyphenyl)-1H-indazol-3-amine | 15.0 | Moderate |
99 | Optimized derivative | 2.9 | Potent |
Antifungal Properties
Indazole derivatives have also been investigated for their antifungal activities against various Candida species.
- Case Study: Anticandidal Activity
- Research Findings : The compound series based on the 3-phenyl-1H-indazole scaffold showed promising antifungal activity against Candida albicans and Candida glabrata. Notably, compound 10g exhibited significant activity against both susceptible and resistant strains .
- Data Table: Antifungal Activity Against Candida Species
Compound ID | Minimum Inhibitory Concentration (MIC) | Target Species |
---|---|---|
10g | 0.5 mM | C. albicans |
3a | 3.807 mM | C. glabrata (susceptible) |
3c | 15.227 mM | C. glabrata (resistant) |
Structural Modifications and SAR Studies
Structure-activity relationship (SAR) studies have been crucial in optimizing the efficacy of indazole derivatives.
Properties
IUPAC Name |
6,6-dimethyl-1-phenyl-7H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c1-15(2)9-8-12-11-16-17(14(12)10-15)13-6-4-3-5-7-13/h3-9,11H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVNNNODYZNRDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C1)C=NN2C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.